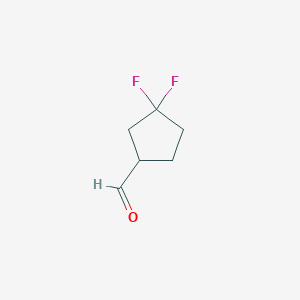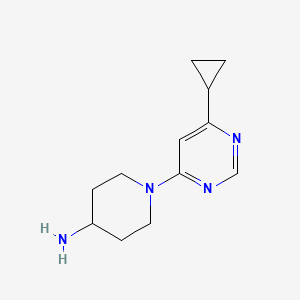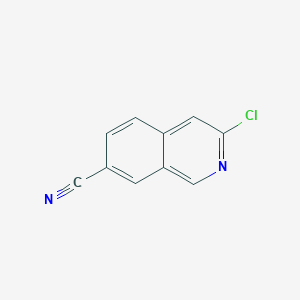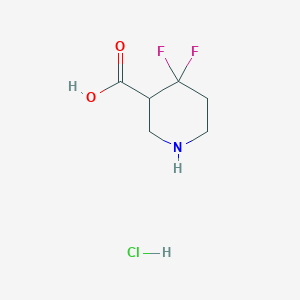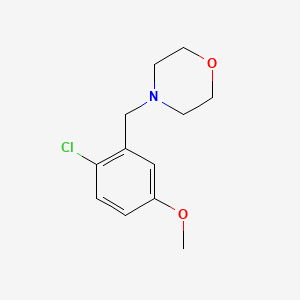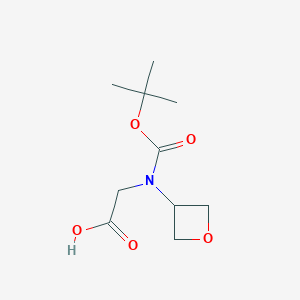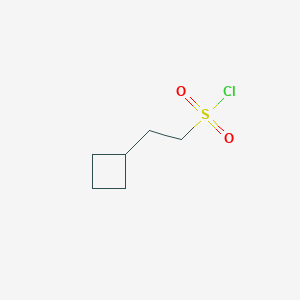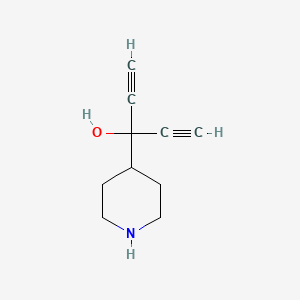
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne
Descripción general
Descripción
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is a chemical compound with the CAS Number: 1824056-69-0 . It has a molecular weight of 163.22 and its IUPAC name is 3-(piperidin-4-yl)penta-1,4-diyn-3-ol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is 1S/C10H13NO/c1-3-10(12,4-2)9-5-7-11-8-6-9/h1-2,9,11-12H,5-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne is a solid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Biomass-Derived Monomers for Industrial Applications
The study by Kumar et al. (2020) explores the conversion of 2-methyltetrahydrofuran (2-MTHF), derived from biomass, to 1,3-pentadiene (piperylene) using boron-containing zeolites. Piperylene is a critical monomer in manufacturing adhesives, plastics, and resins. This process highlights the potential of utilizing biomass-derived compounds for industrial applications, potentially including derivatives like 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne (Kumar et al., 2020).
Hydroformylation of Pentadienes
Neubert et al. (2015) conducted a systematic investigation into the hydroformylation of piperylene, demonstrating the efficient catalyst recycling in propylene carbonate. Their research provides insights into the selective conversion of dienes, which could extend to the functionalization of molecules like 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne for creating valuable chemical intermediates (Neubert, Fuchs, & Behr, 2015).
Biochemical Reactivity and Metabolic Engineering
The biochemical reactivity of lipid peroxidation products, such as 4-hydroxynonenal, provides a basis for understanding the chemical properties and reactions of polyunsaturated fatty acid derivatives. This research could be relevant for exploring the reactivity and potential biological applications of 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne derivatives (Schaur, 2003).
Metabolic Engineering for Chemical Production
Chen et al. (2017) have shown how Corynebacterium glutamicum can be metabolically engineered to produce 3-hydroxypropionic acid (3-HP) from glucose and xylose efficiently. This study underlines the potential of metabolic engineering in producing value-added chemicals from renewable resources, which could include the synthesis of complex molecules like 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne (Chen et al., 2017).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
In the realm of medicinal chemistry, derivatives of piperidine, such as those discussed by Romero et al. (1994), have been evaluated for their inhibition of HIV-1 reverse transcriptase, showcasing the therapeutic potential of piperidine derivatives. This research avenue could be explored for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne, considering its structural similarity and potential for modification (Romero et al., 1994).
Safety And Hazards
The safety information for 3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propiedades
IUPAC Name |
3-piperidin-4-ylpenta-1,4-diyn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(12,4-2)9-5-7-11-8-6-9/h1-2,9,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSVJHEGDGVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C#C)(C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(4-piperidyl)-1,4-pentadiyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



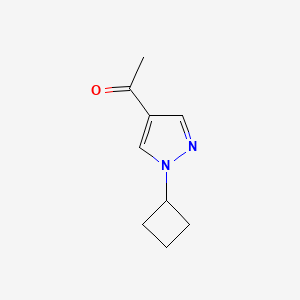
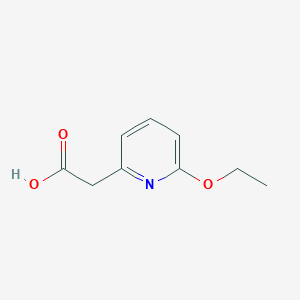

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)

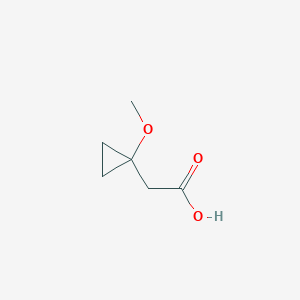
![3-(piperidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1530779.png)
